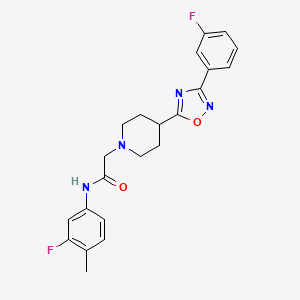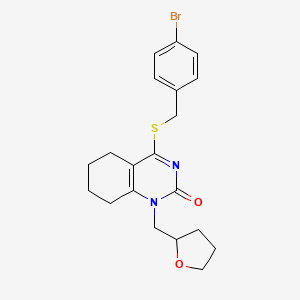
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the reductive cyclization using sodium dithionite as a reductive cyclizing agent in the presence of solvents such as DMSO (Bhaskar et al., 2019). Another method reported involves the cyclization of thioamide with chloroacetoacetate, showcasing the versatility and complexity in synthesizing these compounds (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis is pivotal for understanding the properties and reactivity of a compound. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly used for elucidating structures. For instance, crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate revealed its crystallization in a triclinic space group, highlighting the importance of hydrogen bonds in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds is diverse, including their participation in cyclization reactions to form complex heterocyclic systems. For example, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate illustrates the potential for synthesizing a wide range of biologically active molecules (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's applicability in various fields. Studies on similar compounds have shown the influence of molecular structure on these properties, with specific functional groups enhancing solubility in organic solvents or affecting the melting point and crystalline form (Hattori et al., 1992).
Scientific Research Applications
Thromboxane Synthase Inhibition
- Compounds similar to the specified chemical have been explored for their thromboxane synthase inhibitory properties. These analogues showed significant activities, indicating potential applications in modulating thromboxane synthesis and related physiological processes (Manley et al., 1987).
Heparanase Inhibition
- A class of benzamides, including derivatives of the specified compound, demonstrated effective inhibition of heparanase, an endo-beta-glucuronidase. This suggests potential applications in targeting processes like tumor metastasis and angiogenesis where heparanase plays a critical role (Xu et al., 2006).
Lipoxygenase Inhibition
- Research has shown the potential of related imidazole derivatives as inhibitors of 5-lipoxygenase. This has implications in treating conditions like asthma and allergies, where lipoxygenase pathways are involved (Mano et al., 2004).
Cardiac Electrophysiological Activity
- Similar compounds have been synthesized for their cardiac electrophysiological activity, indicating potential applications in managing arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
- Certain imidazole derivatives, related to the queried compound, have been synthesized and found effective as corrosion inhibitors, particularly in acidic solutions. This suggests applications in materials science and engineering (Prashanth et al., 2021).
Anticancer Activity
- Research into benzamides and imidazole-based compounds has indicated their potential in anticancer therapies. This is due to their ability to interfere with specific pathways and receptors involved in cancer cell proliferation (Raffa et al., 2019).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and functional groups . Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)18(23)20-11-12-25-19-21-13-17(22-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAQBQGTYWHXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)


![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)


